4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine
Description
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a 1-methylpyrazol-4-yl group and a 3-phenylpropyl group
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-20-13-17(12-19-20)14-21-10-11-22-18(15-21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,12-13,18H,5,8-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONKHMXBPVKWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCOC(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine typically involves the following steps:
Formation of the 1-Methylpyrazol-4-yl Intermediate: This can be achieved by reacting 4-chloromethyl-1-methylpyrazole with a suitable nucleophile.
Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine under basic conditions to form the desired morpholine derivative.
Introduction of the 3-Phenylpropyl Group: The final step involves the alkylation of the morpholine derivative with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the morpholine and pyrazole rings.
Reduction: Reduced derivatives with potential removal of oxygen functionalities.
Substitution: Substituted derivatives with new functional groups attached to the pyrazole ring.
Scientific Research Applications
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting various diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and morpholine rings can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Methylpyrazol-4-yl)methyl]morpholine: Lacks the 3-phenylpropyl group, which may affect its biological activity and physical properties.
2-(3-Phenylpropyl)morpholine: Lacks the 1-methylpyrazol-4-yl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
4-[(1-Methylpyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine is unique due to the presence of both the 1-methylpyrazol-4-yl and 3-phenylpropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
